4-(propylsulfonyl)benzyl (4-nitrophenyl)acetate
Overview
Description
Synthesis Analysis
The synthesis of 4-nitrophenyl acetate has been studied extensively. For instance, it can be synthesized using molecular sieve-immobilized lipase from Bacillus coagulans . The immobilized enzyme achieved approximately 90% conversion of acetic acid and 4-nitrophenol into 4-nitrophenyl acetate .Molecular Structure Analysis
The molecular structure of 4-nitrophenyl acetate, a related compound, is well-documented . It has a molecular formula of C8H7NO4 and a molecular weight of 181.1455 .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical and Chemical Properties Analysis
4-Nitrophenyl acetate, a related compound, has a molecular weight of 181.1 and a melting point of 78 °C . It is soluble in ethanol and is used in assays for esterase and lipase activity .Mechanism of Action
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .
Safety and Hazards
While specific safety data for 4-(propylsulfonyl)benzyl (4-nitrophenyl)acetate is not available, safety data for 4-nitrophenyl acetate indicates that it may cause skin irritation, serious eye damage, and may intensify fire . It is recommended to wear protective clothing and avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Properties
IUPAC Name |
(4-propylsulfonylphenyl)methyl 2-(4-nitrophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-2-11-26(23,24)17-9-5-15(6-10-17)13-25-18(20)12-14-3-7-16(8-4-14)19(21)22/h3-10H,2,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVHFMOFJBUGOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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